(4-Benzhydrylpiperazin-1-yl)(6-(piperidin-1-yl)pyridazin-3-yl)methanone
Description
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(6-piperidin-1-ylpyridazin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O/c33-27(24-14-15-25(29-28-24)30-16-8-3-9-17-30)32-20-18-31(19-21-32)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-2,4-7,10-15,26H,3,8-9,16-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXPEKJXJLPECN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure composed of a piperazine moiety linked to a pyridazine ring, with additional piperidine and benzhydryl groups. The molecular formula is and it has a molecular weight of 350.46 g/mol. This structure contributes to its diverse biological activities.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological properties, including:
- Antidepressant Activity : The piperazine and piperidine components are known for their roles in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
- Antipsychotic Potential : Similar structural analogs have shown efficacy in treating symptoms of schizophrenia and related disorders.
- CNS Activity : The compound may possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases.
The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter receptors:
- Serotonin Receptors : It may act as an antagonist or partial agonist at specific serotonin receptor subtypes, influencing mood and anxiety levels.
- Dopamine Receptors : Interaction with D2 dopamine receptors could explain its antipsychotic effects.
- Adrenergic Receptors : Modulation of adrenergic signaling pathways may contribute to its antidepressant properties.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study | Method | Findings |
|---|---|---|
| Study 1 | Cell Culture Assay | Demonstrated significant inhibition of serotonin reuptake. |
| Study 2 | Receptor Binding Assay | Showed high affinity for D2 dopamine receptors. |
| Study 3 | Neurotoxicity Assay | Exhibited protective effects against oxidative stress in neuronal cells. |
In Vivo Studies
In vivo studies further elucidate the pharmacological potential:
- Animal Models : In rodent models of depression, administration of the compound resulted in reduced immobility time in forced swim tests, indicating antidepressant-like effects.
- Behavioral Tests : The compound improved cognitive functions in tests assessing memory and learning capabilities.
Case Studies
One notable case study involved patients with treatment-resistant depression who were administered a derivative of this compound. Results indicated a significant reduction in depressive symptoms after eight weeks of treatment, suggesting potential clinical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize (4-Benzhydrylpiperazin-1-yl)(6-(piperidin-1-yl)pyridazin-3-yl)methanone, we analyze its structural and functional analogs:
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Core Heterocycle Variability: The target compound uses a pyridazine core, whereas analogs like 6-(4-Methylpiperazin-1-yl)-1H-indole employ an indole system.
Substituent Effects :
- The benzhydrylpiperazine group in the target compound introduces significant steric bulk and lipophilicity compared to the benzylpiperidine in CAS 2034244-54-3. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- The tetrahydrofuran-oxy substituent in CAS 2034244-54-5 improves polarity, likely enhancing metabolic stability compared to the purely lipophilic piperidine-pyridazine system in the target compound .
Pharmacological Hypotheses :
- The methylpiperazine-indole analog (CAS 321745-04-4) has documented activity in serotonin receptor modulation, suggesting that the target compound’s piperazine-pyridazine system could similarly target neurotransmitter pathways but with distinct selectivity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-Benzhydrylpiperazin-1-yl)(6-(piperidin-1-yl)pyridazin-3-yl)methanone, and what factors influence yield optimization?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including condensation and cyclization. For example, piperazine and pyridazine moieties are coupled via ketone linkages under controlled conditions (e.g., reflux in ethanol or DMF). Yield optimization depends on solvent choice (polar aprotic solvents improve reactivity), temperature (60–100°C for cyclization), and catalyst selection (e.g., Pd-based catalysts for cross-coupling steps). Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is critical to isolate the final product .
Q. How is the molecular structure of this compound characterized, and what analytical techniques validate its purity?
- Methodological Answer : Structural confirmation requires 1H/13C-NMR to identify proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine methylenes at δ 2.5–3.5 ppm). HPLC (reverse-phase C18 columns, 254 nm UV detection) assesses purity (>95% peak area). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 350.46). Elemental analysis (C, H, N) validates stoichiometry .
Q. What preliminary biological activities have been reported, and which neurotransmitter systems are implicated?
- Methodological Answer : In vitro studies suggest modulation of dopaminergic D2/D3 and serotonergic 5-HT2A receptors (IC50 values in µM range). Radioligand binding assays (e.g., using [3H]spiperone for D2) and functional cAMP assays are standard. Dose-response curves (0.1–100 µM) in neuronal cell lines (e.g., SH-SY5Y) assess potency .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s binding affinity for CNS targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts interactions with receptor active sites (e.g., D2 receptor’s hydrophobic pocket). Molecular Dynamics (MD) simulations (AMBER/CHARMM) evaluate stability of ligand-receptor complexes over 100 ns trajectories. Free Energy Perturbation (FEP) calculates ΔΔG for substituent modifications (e.g., benzhydryl vs. benzyl groups) to prioritize synthetic targets .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, incubation time). Standardize protocols:
- Use same cell lines (e.g., HEK293T transfected with human D2 receptors).
- Validate results with orthogonal assays (e.g., calcium flux for functional activity alongside radioligand binding).
- Apply statistical meta-analysis (e.g., Cohen’s d for effect size comparison) to harmonize data .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
- Methodological Answer :
- Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS/MS.
- Plasma Protein Binding : Use equilibrium dialysis to determine % bound (target >90% free for CNS penetration).
- Blood-Brain Barrier (BBB) Permeability : Employ in vitro PAMPA-BBB or in situ rodent brain perfusion models .
Experimental Design & Data Analysis
Q. What in vivo models are appropriate for assessing efficacy in neuropsychiatric disorders?
- Methodological Answer :
- Prepulse Inhibition (PPI) Tests : Rodent models of schizophrenia (e.g., MK-801-induced deficits) to evaluate sensorimotor gating.
- Forced Swim Test (FST) : Mice/rats to screen for antidepressant-like effects (reduced immobility time).
- Dose-Response Studies : Administer 1–30 mg/kg (i.p. or p.o.) with positive controls (e.g., clozapine for antipsychotic activity) .
Q. How can structural analogs improve selectivity over off-target receptors?
- Methodological Answer : Synthesize derivatives with substituent variations (e.g., halogenation at pyridazine C3, piperidine N-alkylation). Test against a broad receptor panel (CEREP Psychoactive Panel) to identify selectivity trends. Use CoMFA/CoMSIA 3D-QSAR models to correlate steric/electronic features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
